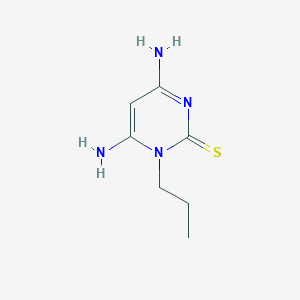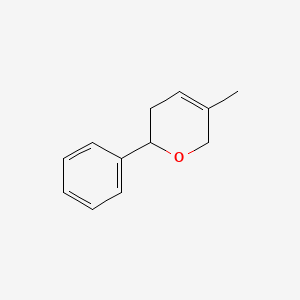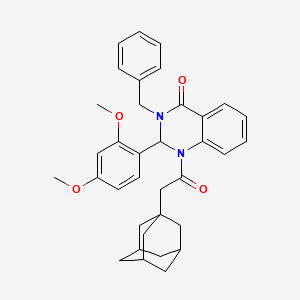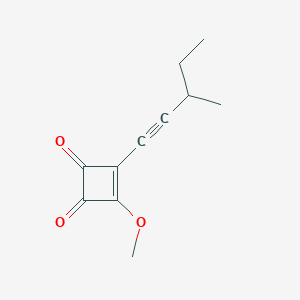![molecular formula C50H52N4O2 B14283267 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione CAS No. 136662-60-7](/img/structure/B14283267.png)
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its four anilino groups substituted at the 1, 4, 5, and 8 positions of the anthracene-9,10-dione core. It is known for its vibrant color and stability, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione typically involves a multi-step process. One common method starts with 1,4,5,8-tetrachloroanthraquinone as the starting material. The first step involves a four-fold Buchwald-Hartwig amination reaction with 4-isopropylaniline, resulting in the intermediate 1,4,5,8-tetrakis[(4-isopropylphenyl)amino]anthracene-9,10-dione. This intermediate is then subjected to a microwave-assisted Knoevenagel reaction with diethyl malonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The anilino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a dye in various chemical processes.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of dyes, pigments, and as a component in organic electronic devices.
作用機序
The mechanism of action of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA replication process. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its cytotoxic effects.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetrachloroanthraquinone: A precursor in the synthesis of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione.
Perylenecarboximide Dyes: Similar in terms of photostability and applications in organic electronics.
Quinacridone: Another anthraquinone derivative used in pigments and dyes.
Uniqueness
This compound stands out due to its unique combination of stability, vibrant color, and ability to interact with biological molecules. Its versatility in various chemical reactions and applications in multiple fields make it a valuable compound for both research and industrial purposes .
特性
CAS番号 |
136662-60-7 |
|---|---|
分子式 |
C50H52N4O2 |
分子量 |
741.0 g/mol |
IUPAC名 |
1,4,5,8-tetrakis(4-propan-2-ylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C50H52N4O2/c1-29(2)33-9-17-37(18-10-33)51-41-25-26-42(52-38-19-11-34(12-20-38)30(3)4)46-45(41)49(55)47-43(53-39-21-13-35(14-22-39)31(5)6)27-28-44(48(47)50(46)56)54-40-23-15-36(16-24-40)32(7)8/h9-32,51-54H,1-8H3 |
InChIキー |
FIDPYUBBJAQHEV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C(C)C)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=C(C=C6)C(C)C)NC7=CC=C(C=C7)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)

![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)




![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)
